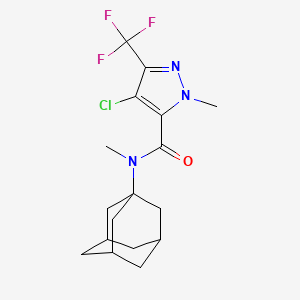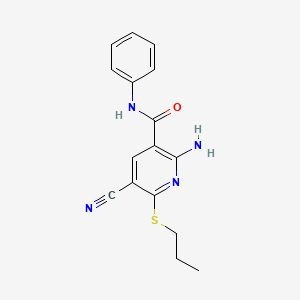![molecular formula C20H23ClN2O4S B4763995 N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B4763995.png)
N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including the study of their absolute configuration and 3D structural configurations, is crucial for understanding their chemical behavior. Techniques such as proton and carbon-13 NMR spectrometry and X-ray single crystal diffractometry are employed to elucidate these structures. The planarity of these compounds and their deviation upon modification of substituents play a significant role in their reactivity and interactions (A. Galal et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with potentially significant biological activities. For example, reactions involving acylation, esterification, and hydrogenation are common in synthesizing these compounds. The structural modifications, such as the introduction of different substituents, significantly affect their chemical properties and potential applications in medicinal chemistry (Mohamed M. Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their molar refractivity and polarizability, can be analyzed through density and refractive index measurements. These properties are indicative of the compound's ability to interact with its surrounding molecules, which is crucial for its reactivity and potential use in various applications (R. Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of specific functional groups. These properties determine the compound's reactivity, stability, and interaction with biological targets. Studies involving density functional theory (DFT) calculations and spectroscopic analyses, such as infrared and ultraviolet-visible spectroscopy, provide insights into these chemical properties and their implications for potential medicinal applications (A. Galal et al., 2018).
properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-11-6-15(21)14-18(19)20(24)22-16-7-9-17(10-8-16)28(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQBDHKALLNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4763922.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763947.png)
![N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4763950.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4763954.png)
![1-(2-chlorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4763967.png)

![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4764002.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4764016.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4764024.png)
![5-({[1-(4-isopropylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4764030.png)